Mlk-IN-1
Overview
Description
MLK-IN-1 is a potent, brain-penetrant, and specific inhibitor of mixed lineage kinase 3 (MLK-3). It is known for its ability to inhibit the activity of MLK-3, which plays a crucial role in various cellular processes, including apoptosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
MLK-IN-1 is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The final product is purified using methods like crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
MLK-IN-1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
MLK-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MLK-3 in various chemical pathways.
Biology: Employed in research to understand the signaling pathways involving MLK-3 and its role in cellular processes like apoptosis and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MLK-3 .
Mechanism of Action
MLK-IN-1 exerts its effects by specifically inhibiting the activity of MLK-3. It binds to the ATP-binding site of MLK-3, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways mediated by MLK-3, leading to reduced cellular responses such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MLK-IN-1 include:
CEP-1347: Another MLK-3 inhibitor with similar properties.
URMC-099: A mixed lineage kinase inhibitor with broader specificity.
JNK-IN-8: A c-Jun N-terminal kinase inhibitor that also targets MLK-3 .
Uniqueness
This compound is unique due to its high specificity for MLK-3 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for research in neurodegenerative diseases and central nervous system disorders .
Biological Activity
Mlk-IN-1 is a selective inhibitor of mixed lineage kinase 3 (MLK3), a member of the mixed lineage kinase family that plays a significant role in various cellular processes, including inflammation, cancer progression, and neuronal signaling. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.
This compound inhibits MLK3, which is known to activate several downstream signaling pathways, particularly those involving c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). The inhibition of MLK3 by this compound leads to decreased activation of these pathways, which are critical in regulating cell proliferation, survival, and migration.
Key Findings:
- Inhibition of JNK and ERK Activation : Studies have shown that this compound effectively reduces the phosphorylation levels of JNK and ERK in various cancer cell lines, indicating its potential to modulate MAPK signaling pathways crucial for tumor progression .
- Effects on Cancer Cell Invasion : In vitro assays demonstrated that treatment with this compound significantly reduced the invasive capabilities of triple-negative breast cancer (TNBC) cells by downregulating matrix metalloproteinases (MMPs) such as MMP-1 and MMP-9, which are essential for extracellular matrix degradation and tumor metastasis .
Biological Activity in Cancer Models
This compound has been evaluated in several preclinical models to assess its efficacy against different types of cancer. The following table summarizes key studies highlighting its biological activity:
Case Studies
Case Study 1: Triple-Negative Breast Cancer (TNBC)
In a study involving TNBC cell lines, treatment with this compound resulted in a marked decrease in cell invasion and migration. The mechanism was linked to the downregulation of FRA-1, a transcription factor associated with aggressive cancer phenotypes. The application of this compound led to reduced expression levels of MMP-1 and MMP-9, which are critical for metastatic spread .
Case Study 2: Inflammatory Response Modulation
Another study focused on the role of MLK3 in dendritic cells showed that inhibition with this compound resulted in decreased production of pro-inflammatory cytokines. This suggests that this compound could be beneficial in conditions characterized by excessive inflammation, potentially offering therapeutic avenues for autoimmune diseases .
Implications for Therapeutic Applications
The biological activity of this compound positions it as a promising candidate for therapeutic development in oncology and inflammatory diseases. Its ability to selectively inhibit MLK3 provides a strategic advantage in targeting pathways involved in cancer metastasis while also modulating immune responses.
Potential Applications:
- Cancer Therapy : Targeting MLK3 with this compound could be an effective strategy for treating aggressive forms of breast cancer and other malignancies characterized by high MLK3 activity.
- Anti-inflammatory Treatments : Given its role in reducing cytokine production, this compound may also be explored as a treatment option for inflammatory disorders.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(7-methoxy-1-benzothiophen-2-yl)imidazo[1,2-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-28-17-8-7-15(12-19(17)30-3)25-21-9-10-22-24-13-16(27(22)26-21)20-11-14-5-4-6-18(29-2)23(14)31-20/h4-13H,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXYCZKSHEEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN3C(=NC=C3C4=CC5=C(S4)C(=CC=C5)OC)C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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